molecular formula C19H21D6NO3 B607074 Deutetrabenazine CAS No. 1392826-25-3

Deutetrabenazine

Katalognummer B607074
CAS-Nummer: 1392826-25-3
Molekulargewicht: 323.4656
InChI-Schlüssel: MKJIEFSOBYUXJB-VFJJUKLQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Deutetrabenazine is a highly selective vesicular monoamine transporter 2 (VMAT2) inhibitor used for the management of chorea associated with Huntington’s disease . It is a hexahydro-dimethoxybenzoquinolizine derivative and a deuterated form of Tetrabenazine .


Synthesis Analysis

Deutetrabenazine is an isotopic isomer of tetrabenazine in which six hydrogen atoms have been replaced by deuterium atoms . A novel process for the synthesis of tetrabenazine and deutetrabenazine has been developed . All of the reaction parameters were optimized through a series of reactions and by using Design of Experiment techniques .


Molecular Structure Analysis

The molecular formula of Deutetrabenazine is C19H27NO3 . The IUPAC name is (3S,11bS)-3-(2-methylpropyl)-9,10-bis(trideuteriomethoxy)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one . The molecular weight is 323.5 g/mol .


Chemical Reactions Analysis

Deutetrabenazine is a deuterated form of tetrabenazine . The specific deuteration in deutetrabenazine slows conversion of the active metabolites to inactive products, resulting in a nearly doubled mean half-life and a more than twofold increase in overall exposure .


Physical And Chemical Properties Analysis

Deutetrabenazine is a small molecule . The presence of deuterium in deutetrabenazine increases the half-lives of the active metabolite and prolongs their pharmacological activity by attenuating CYP2D6 metabolism of the compound .

Safety and Hazards

Deutetrabenazine carries a boxed warning for increased risk of depression and suicidal thoughts and behavior (suicidality) in patients with Huntington’s disease . It also has a warning for changes in mood, cognition, chorea, rigidity, functional capacity, risk for depression, and suicidal ideation and behaviors (in patients with Huntington’s disease), neuroleptic malignant syndrome, akathisia, agitation, restlessness, parkinsonism (in patients with Huntington’s disease), and sedation/somnolence .

Zukünftige Richtungen

Currently, deutetrabenazine is being evaluated in phase III studies for the treatment of involuntary movements in patients with cerebral palsy . The suggestion that deutetrabenazine may lead to the improvement of dystonia as well as chorea, without a worsening of parkinsonism in HD patients is extremely interesting and should be further investigated and validated in future studies .

Eigenschaften

IUPAC Name

(3R,11bR)-3-(2-methylpropyl)-9,10-bis(trideuteriomethoxy)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16H,5-7,10-11H2,1-4H3/t14-,16-/m1/s1/i3D3,4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKJIEFSOBYUXJB-VFJJUKLQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=C2[C@H]3CC(=O)[C@@H](CN3CCC2=C1)CC(C)C)OC([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601027934
Record name Deutetrabenazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601027934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Deutetrabenazine

CAS RN

1392826-25-3
Record name Deutetrabenazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601027934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9,10-Di-(methoxy-d3)-1,3,4,6,7,11b-hexahydro-3-isobutyl-2H- benzo[a]quinolizin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Deutetrabenazine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8414
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Q & A

Q1: How does deutetrabenazine interact with its target, VMAT2?

A1: Deutetrabenazine, like its parent compound tetrabenazine, reversibly binds to VMAT2 [, ]. VMAT2 is responsible for packaging monoamines, such as dopamine, into synaptic vesicles for release into the synapse. By inhibiting VMAT2, deutetrabenazine reduces the concentration of dopamine available for release in the synapse [, , ].

Q2: What are the downstream effects of deutetrabenazine's inhibition of VMAT2?

A2: By reducing dopamine levels in the synapse, deutetrabenazine helps to regulate neuronal signaling in brain regions associated with movement control. This mechanism is believed to be responsible for its therapeutic effect in reducing chorea associated with Huntington's disease and involuntary movements in tardive dyskinesia [, , , ].

Q3: How does the pharmacokinetic profile of deutetrabenazine differ from that of tetrabenazine?

A3: Deutetrabenazine is characterized by a longer half-life, reduced peak-to-trough fluctuations, and lower peak plasma concentrations of its active metabolites (deuterated α-dihydrotetrabenazine and β-dihydrotetrabenazine) compared with tetrabenazine []. This allows for twice-daily dosing of deutetrabenazine, potentially improving patient adherence [, ].

Q4: Does food affect the absorption of deutetrabenazine?

A4: Food does not significantly affect the overall exposure (AUC) of the active metabolites of deutetrabenazine []. While peak concentration (Cmax) may be moderately increased by food, it remains lower than that of tetrabenazine [].

Q5: What evidence supports the efficacy of deutetrabenazine in treating chorea associated with Huntington's disease?

A5: In the First-HD study, a randomized, double-blind, placebo-controlled trial, deutetrabenazine demonstrated statistically significant improvements in chorea scores compared with placebo in patients with Huntington's disease []. These findings were further supported by improvements in patient-reported and clinician-rated global impressions of change [].

Q6: Has deutetrabenazine demonstrated efficacy in treating tardive dyskinesia?

A6: Two pivotal clinical trials, ARM-TD and AIM-TD, investigated the efficacy of deutetrabenazine in treating tardive dyskinesia [, ]. Both studies showed statistically significant reductions in involuntary movements as measured by the Abnormal Involuntary Movement Scale (AIMS) compared to placebo [, ]. Clinicians also observed significant improvements in TD symptoms [].

Q7: What data is available on the long-term safety and tolerability of deutetrabenazine?

A7: Open-label extension studies (e.g., ARC-HD for HD and a 3-year OLE for TD) have provided insights into the long-term safety and tolerability of deutetrabenazine [, ]. These studies suggest that long-term treatment with deutetrabenazine is generally well-tolerated, with a safety profile consistent with the shorter-term, placebo-controlled trials [, , , ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.